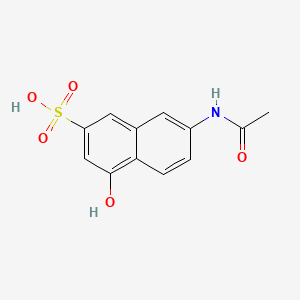

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-

Description

Properties

IUPAC Name |

7-acetamido-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAMNIDZQVXDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064242 | |

| Record name | 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-97-0 | |

| Record name | 7-Acetamido-4-hydroxy-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6334-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-acetamido-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy- (CAS No. 6334-97-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a sulfonic acid group and an acetylamino group, which contributes to its solubility and biological activity. Its molecular formula is , indicating the presence of functional groups that may interact with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-Naphthalenesulfonic acid derivatives exhibit antimicrobial activity against various pathogens. For example, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

2. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The specific pathways affected are still under investigation, but initial results point towards its role in modulating signaling pathways associated with cell growth .

The biological activity of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It is hypothesized that the compound interacts with specific receptors on cell membranes, influencing intracellular signaling cascades.

- Oxidative Stress Modulation : Some studies suggest that it may help in reducing oxidative stress within cells, contributing to its protective effects against cellular damage.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | , |

| Anticancer | Inhibits cancer cell proliferation | , |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Notable Research

A study conducted by researchers focused on the synthesis and evaluation of various derivatives of 2-Naphthalenesulfonic acid. The results indicated that modifications to the acetylamino group significantly enhanced its antimicrobial efficacy. This highlights the importance of structural optimization in drug development .

Another research effort investigated the compound's effects on specific cancer cell lines. The findings demonstrated that treatment with this compound led to significant reductions in cell viability, particularly in breast cancer cells, suggesting its potential as a therapeutic agent.

Scientific Research Applications

Analytical Applications

Separation Techniques

One of the primary applications of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy- is in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column, which employs a reverse-phase method. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid is often substituted with formic acid to enhance compatibility .

Case Study: HPLC Analysis

In a study conducted in 2018, researchers demonstrated the efficacy of this compound in isolating impurities during preparative separations. The method was scalable and suitable for pharmacokinetic studies, showcasing its utility in drug development and analysis .

Pharmaceutical Applications

Drug Development

The compound's structural characteristics make it a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to interact with biological targets has been explored in drug formulation and delivery systems.

Case Study: Therapeutic Potential

Research has indicated that derivatives of 2-Naphthalenesulfonic acid compounds exhibit anti-inflammatory and analgesic properties. Studies have focused on their mechanisms of action at the molecular level, revealing potential pathways for therapeutic interventions .

Material Science Applications

Dyes and Pigments

2-Naphthalenesulfonic acid derivatives are also used in the production of dyes and pigments due to their vibrant colors and stability. They are incorporated into textile manufacturing processes to enhance colorfastness.

Case Study: Dye Production

In an industrial application, the compound was utilized to produce a specific class of azo dyes, which are known for their bright colors and wide applicability in textiles. The synthesis involved coupling reactions that effectively integrated the sulfonic acid functionality into the dye structure, improving solubility and dyeing efficiency .

Summary of Applications

The following table summarizes the primary applications of 2-Naphthalenesulfonic acid, 7-(acetylamino)-4-hydroxy-:

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Analytical Chemistry | HPLC separation | Isolation of impurities in drug formulations |

| Pharmaceuticals | Intermediate in drug synthesis | Anti-inflammatory derivatives |

| Material Science | Dye production | Azo dye synthesis for textiles |

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on structural similarity.

Key Research Findings

Acetylation Effects: The acetyl group in 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid enhances steric stability compared to amino analogues, making it less reactive in azo coupling reactions but more suitable for analytical applications .

Positional Isomerism : Substitution at position 6 vs. 7 significantly alters solubility and chromatographic behavior .

Safety Profile : Azo derivatives (e.g., Reactive Black 5) exhibit higher toxicity due to reactive functional groups, whereas the parent compound is primarily a handling hazard (irritant) .

Q & A

Q. What are the optimal synthetic routes for 7-(acetylamino)-4-hydroxy-2-naphthalenesulfonic acid, and how do reaction conditions influence yield?

The compound is synthesized via diazo coupling reactions using intermediates like J acid (2-amino-5-hydroxynaphthalene-7-sulfonic acid, CAS 87-02-5) . Key steps include:

- Diazo formation : Reacting aromatic amines (e.g., 3-aminophenylphosphonic acid) with nitrous acid at 0–5°C .

- Coupling : Adjust pH to 8–9 and temperature to 10–15°C for electrophilic substitution on the naphthalene backbone .

- Acetylation : Introduce the acetyl group using acetic anhydride in alkaline media to stabilize the amino group .

Yield optimization requires precise control of pH, temperature, and stoichiometric ratios of intermediates. Contaminants like unreacted diazonium salts can reduce purity, necessitating purification via recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- UV-Vis Spectroscopy : Detect absorption maxima at 480–520 nm (azo group transitions) and validate conjugation .

- HPLC : Use C18 columns with 0.1% phosphoric acid/acetonitrile mobile phase to assess purity (>98% typical for research-grade material) .

- Mass Spectrometry : Exact mass (theoretical: 329.26 g/mol) confirms molecular formula (C₁₂H₁₁NO₅S) .

- NMR : ¹H NMR signals at δ 2.1 ppm (acetyl CH₃), δ 6.8–8.2 ppm (naphthalene protons), and δ 10.5 ppm (hydroxy group) .

Q. How does the sulfonic acid group influence solubility and reactivity in aqueous media?

The sulfonate (-SO₃H) group enhances water solubility (>50 mg/mL at 25°C) and stabilizes the molecule via resonance. It facilitates electrophilic substitution at the 3-position of the naphthalene ring, critical for azo dye synthesis . Reactivity in acidic media is reduced due to protonation of the sulfonate group, whereas alkaline conditions promote deprotonation and nucleophilic activity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on azo bond stability during catalytic hydrogenation?

Conflicting reports on azo bond (N=N) reduction may arise from:

- Catalyst selection : Pd/C achieves full reduction to amines, while PtO₂ partially retains the azo group .

- Solvent effects : Methanol increases reduction rates compared to THF due to better H₂ solubility .

- Substituent effects : Electron-withdrawing groups (e.g., -SO₃H) stabilize the azo bond, requiring higher H₂ pressure (5–10 bar) . Mechanistic studies using DFT calculations suggest transition-state stabilization via sulfonate resonance .

Q. How do substituents (e.g., acetyl, hydroxy) affect spectroscopic properties and coordination chemistry?

- UV-Vis : The acetyl group red-shifts λmax by 20–30 nm due to extended conjugation. Hydroxy groups participate in intramolecular hydrogen bonding, sharpening absorption bands .

- Coordination : The hydroxy group acts as a bidentate ligand for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with stability constants logβ ~ 8–10. Sulfonate oxygen donors further enhance chelation .

- Fluorescence Quenching : Heavy atom effects from metal coordination reduce fluorescence quantum yield (Φ < 0.1) .

Q. What strategies mitigate decomposition during long-term storage?

- pH Control : Store at pH 6–7 (neutral) to prevent hydrolysis of the acetyl group .

- Temperature : –20°C under inert gas (N₂/Ar) reduces oxidation of the hydroxy group .

- Light Protection : Amber glass containers prevent photodegradation of the azo bond .

Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months under these conditions .

Methodological Considerations Table

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Synthesis pH | 8–9 (coupling step) | |

| Recrystallization Solvent | Ethanol/water (7:3 v/v) | |

| HPLC Mobile Phase | 0.1% H₃PO₄:ACN (75:25) | |

| Stability Storage | –20°C, pH 6–7, dark |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.